2',4'-Dihydroxyacetophenone
Overview
Description
2’,4’-Dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2’ and 4’. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone .
Synthesis Analysis
2,4-Dihydroxyacetophenone can be synthesized by the reaction of acetic acid on resorcinol, with zinc chloride (Nencki reaction) with a yield of 94%. Other methods include the use of boron trifluoride, Amberlite IR-120 (a cation exchange resin, sulfonic acid type) with a yield of 87%, polyphosphoric acid with a yield of 63%, and 70% perchloric acid with a yield of 33% .
Molecular Structure Analysis
The molecular formula of 2’,4’-Dihydroxyacetophenone is C8H8O3 and its molecular weight is 152.15 g/mol . The structure of 2’,4’-Dihydroxyacetophenone has been established by X-ray crystallography .
Chemical Reactions Analysis
The enzyme 2,4’-dihydroxyacetophenone dioxygenase (DAD) catalyzes the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoate and formate with the incorporation of molecular oxygen . The complexation of Al(III) by 2,4(OH)(2)-acetophenone in methanol and ethanol has also been investigated .
Physical and Chemical Properties Analysis
2,4-Dihydroxyacetophenone appears as a yellow-brown to reddish-brown fine crystalline powder. It slowly decomposes in water and can dissolve in hot alcohol, pyridine, and glacial acetic acid. In contrast, it is nearly insoluble in ether, benzene, and chloroform .
Scientific Research Applications
Green Chemistry Application
- Green Synthesis Route : 2',4'-Dihydroxyacetophenone, also known as resoacetophenone, has been synthesized in a greener way using solid acid catalysts like Amberlyst-36, an ion exchange resin. This method aligns with the principles of green chemistry and avoids waste disposal problems associated with traditional methods (Yadav & Joshi, 2002).
Biochemical Research
- Enzyme Catalysis Study : Research into 2,4'-Dihydroxyacetophenone dioxygenase (DAD) from Alcaligenes sp., an enzyme that cleaves this compound, has provided insights into oxidative carbon-carbon bond cleavage. This enzyme is unique as it cleaves the C-C bond in a substituent of the aromatic ring, a rare activity among dioxygenases (Paria et al., 2012).
Material Science
- Microwave Synthesis : Microwave-assisted synthesis of 2,4-dihydroxyacetophenone from resorcinol and acetic acid has been explored, highlighting the efficiency and potential of microwave synthesis in organic chemistry (Yuan, 2010).
Medical Research
- Biochemical Analysis : this compound has been utilized in the spectrophotometric assay for the antineoplastic agent, 2-dimethylamino-3',4'-dihydroxyacetophenone hydrochloride, demonstrating its application in biochemical analysis and drug testing (Bryan & Takahashi, 1968).
Analytical Chemistry
- Matrix for Mass Spectrometry : In mass spectrometric analysis of proteins, 2,5-Dihydroxyacetophenone serves as a highly sensitive matrix, illustrating its role in enhancing analytical techniques in biochemistry (Wenzel et al., 2006).
Mechanism of Action
Target of Action
2’,4’-Dihydroxyacetophenone, also known as resoacetophenone, is an acetophenone carrying hydroxy substituents at positions 2’ and 4’. It is a plant metabolite . The primary target of 2’,4’-Dihydroxyacetophenone is Phospholipase (e.g. PLA) . Phospholipases play a crucial role in cellular functions such as signal transduction and cell membrane remodeling.
Mode of Action
This interaction could lead to changes in cellular functions such as signal transduction and cell membrane remodeling .
Biochemical Pathways
2’,4’-Dihydroxyacetophenone is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in a reaction that yields various 4’-substituted flavone derivatives . This process involves the Baker–Venkataraman rearrangement, a classic synthesis method for flavonoids .
Pharmacokinetics
It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by plant-based biochemical processes.
Result of Action
Given its role in the synthesis of flavones , it may contribute to the pharmacological properties of these compounds, which include antioxidant, antitumor, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 2’,4’-Dihydroxyacetophenone can be influenced by various environmental factors. For instance, the synthesis of flavones from 2’,4’-Dihydroxyacetophenone involves a reaction with a 4-substituted aroyl chloride in the presence of bases . The yield and efficiency of this process can be affected by factors such as the concentration of the reactants, the temperature, and the pH of the reaction environment .
Safety and Hazards
Future Directions
While there are not many studies specifically discussing the future directions of 2’,4’-Dihydroxyacetophenone, one study mentioned that DHAP, a small molecule that significantly inhibits the secretion of pro-inflammatory cytokines, delays the progression of inflammation and protects the body from the damage of an intense inflammatory environment .
Biochemical Analysis
Biochemical Properties
2’,4’-Dihydroxyacetophenone interacts with a variety of enzymes, proteins, and other biomolecules. One key enzyme it interacts with is 2,4’-dihydroxyacetophenone dioxygenase (DAD), a non-heme iron enzyme . This enzyme catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone in the presence of molecular oxygen .
Molecular Mechanism
The molecular mechanism of 2’,4’-Dihydroxyacetophenone involves its interaction with the enzyme DAD. The enzyme DAD catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone, leading to the formation of 4-hydroxybenzoate and formate . This process involves the formation of an enzyme-2’,4’-Dihydroxyacetophenone complex and the transfer of oxygen atoms .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYEHHGGXARJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058998 | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |
Record name | 2,4-Dihydroxyacetophenone | |
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Record name | 2',4'-Dihydroxyacetophenone | |
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CAS No. |
89-84-9 | |
Record name | 2′,4′-Dihydroxyacetophenone | |
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Record name | Resacetophenone | |
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Record name | Resacetophenone | |
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Record name | Resacetophenone | |
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Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Record name | 2',4'-dihydroxyacetophenone | |
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Record name | RESACETOPHENONE | |
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Record name | 2',4'-Dihydroxyacetophenone | |
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Melting Point |
147 °C | |
Record name | 2',4'-Dihydroxyacetophenone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dihydroxyacetophenone?
A1: 2,4-Dihydroxyacetophenone has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []
Q2: How is 2,4-Dihydroxyacetophenone typically synthesized?
A2: 2,4-Dihydroxyacetophenone is commonly synthesized via Friedel-Crafts acetylation of resorcinol using acetic acid and a catalyst, often anhydrous zinc chloride. [, , ] Alternative methods utilize triethylammonium chloroaluminate ionic liquid as a catalyst. []
Q3: What spectroscopic techniques are used to characterize 2,4-Dihydroxyacetophenone?
A3: Common spectroscopic techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl and carbonyl groups present in the molecule. [, , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing proton (1H-NMR) and carbon (13C-NMR) environments. [, , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and can be used for quantitative analysis. [, , , , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural analysis. [, , , ]
Q4: Has the crystal structure of 2,4-Dihydroxyacetophenone been determined?
A4: Yes, single crystal X-ray diffraction studies revealed that 2,4-Dihydroxyacetophenone belongs to the monoclinic crystal system. [, ]
Q5: What is the thermal stability of 2,4-Dihydroxyacetophenone?
A5: Thermogravimetric analysis (TGA) indicates that 2,4-Dihydroxyacetophenone exhibits good thermal stability. [, , ]
Q6: What are the applications of 2,4-Dihydroxyacetophenone in material science?
A6: 2,4-Dihydroxyacetophenone serves as a building block for synthesizing various polymers, including phenolformaldehyde resins and terpolymer resins, with potential applications in materials science. [, ]
Q7: Does 2,4-Dihydroxyacetophenone exhibit any catalytic activity?
A7: While not a catalyst itself, 2,4-Dihydroxyacetophenone is a valuable precursor in organic synthesis. For instance, it's used in the synthesis of ZnO-nanorods, which act as catalysts in multicomponent reactions to generate α-amino nitrile benzofuran derivatives. []
Q8: What are the reported biological activities of 2,4-Dihydroxyacetophenone and its derivatives?
A8: Research suggests potential activities like:
- Antifungal Activity: 2,4-Dihydroxyacetophenone exhibits antifungal activity against various fungal species. Interestingly, introducing an acetyl group significantly enhances this activity. []
- Anti-inflammatory Activity: Certain flavone derivatives synthesized from 2,4-Dihydroxyacetophenone demonstrate anti-inflammatory properties in animal models. []
- Antimicrobial Activity: Thiosemicarbazone and morpholine derivatives, synthesized using 2,4-Dihydroxyacetophenone as a starting material, exhibit promising antifungal and antibacterial activities. []
- Antioxidant Activity: Metal coordination compounds of 2,4-Dihydroxyacetophenone have shown potential to promote cell activity and antioxidant enzyme activities (SOD and POD) in rice seedlings. []
Q9: Is 2,4-Dihydroxyacetophenone found in natural sources?
A9: Yes, 2,4-Dihydroxyacetophenone has been identified as a natural product in the Australian ponerine ant Rhytidoponera chalybata. Studies using labeled acetate precursors suggest its biosynthesis occurs via the polyketide pathway. []
Q10: What is the role of 2,4-Dihydroxyacetophenone in the synthesis of isoliquiritigenin?
A10: 2,4-Dihydroxyacetophenone is a key starting material in the synthesis of isoliquiritigenin, a compound with various biological activities. The synthesis typically involves protecting the hydroxyl groups, an Aldol addition reaction, and subsequent deprotection. [, ]
Q11: How is 2,4-Dihydroxyacetophenone used in analytical chemistry?
A11: 2,4-Dihydroxyacetophenone and its derivatives find use in analytical applications, including:
- Spectrophotometric determination of metal ions: 2,4-Dihydroxyacetophenone and its derivatives, such as its thiosemicarbazone and acetoylhydrazone, are used as chromogenic reagents for the sensitive and selective determination of metal ions like copper(II) and zirconium(IV). [, , , ]
- Thin-layer chromatography (TLC): TLC systems employing 2,4-Dihydroxyacetophenone enable effective separation and identification of compounds during the synthesis of isoliquiritigenin. []
- Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry: 2,4-Dihydroxyacetophenone, when combined with cyclodextrins, acts as a matrix in MALDI-MS, improving spectral quality by suppressing matrix-related ions in the low molecular weight region. []
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